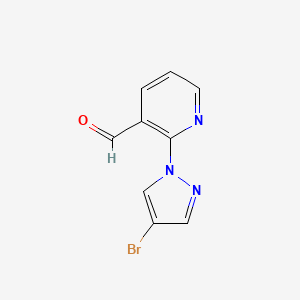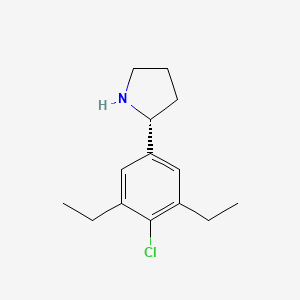![molecular formula C31H44FN5O5S B13340663 (6-(4-Fluorobenzyl)-3,3-dimethyl-1-(2-((2R,5R)-5-methyl-2-(((R)-3-methylmorpholino)methyl)piperazin-1-yl)acetyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-5-yl)methyl methanesulfonate](/img/structure/B13340663.png)
(6-(4-Fluorobenzyl)-3,3-dimethyl-1-(2-((2R,5R)-5-methyl-2-(((R)-3-methylmorpholino)methyl)piperazin-1-yl)acetyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-5-yl)methyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6-(4-Fluorobenzyl)-3,3-dimethyl-1-(2-((2R,5R)-5-methyl-2-((®-3-methylmorpholino)methyl)piperazin-1-yl)acetyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-5-yl)methyl methanesulfonate is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrrolo[3,2-b]pyridine core, substituted with a fluorobenzyl group, a dimethyl group, and a methanesulfonate ester, among other functional groups. Its unique structure suggests potential utility in medicinal chemistry and other research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyrrolo[3,2-b]pyridine core, followed by the introduction of various substituents. Common synthetic routes may involve:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorobenzyl Group: This step may involve nucleophilic substitution reactions using fluorobenzyl halides.
Acetylation and Piperazine Introduction: The acetyl group and piperazine moiety can be introduced through acylation reactions and nucleophilic substitution, respectively.
Methanesulfonate Ester Formation: This final step typically involves the reaction of the hydroxyl group with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.
Reduction: The compound can be reduced under appropriate conditions to modify specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be used to study enzyme interactions and receptor binding due to its structural complexity and functional group diversity.
Medicine
The compound’s potential medicinal applications include acting as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, the compound can be utilized in the development of new materials, such as polymers or catalysts, due to its unique chemical properties.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for diverse binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
4-(Diphenylamino)phenylboronic acid pinacol ester: Used in organic synthesis and as a reagent in cross-coupling reactions.
(-)-Carvone: A natural compound with bioactive properties, used as a bioherbicide.
Uniqueness
The compound’s uniqueness lies in its complex structure, which combines multiple functional groups and a pyrrolo[3,2-b]pyridine core
特性
分子式 |
C31H44FN5O5S |
|---|---|
分子量 |
617.8 g/mol |
IUPAC名 |
[6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1-[2-[(2R,5R)-5-methyl-2-[[(3R)-3-methylmorpholin-4-yl]methyl]piperazin-1-yl]acetyl]-2H-pyrrolo[3,2-b]pyridin-5-yl]methyl methanesulfonate |
InChI |
InChI=1S/C31H44FN5O5S/c1-21-15-36(26(14-33-21)16-35-10-11-41-18-22(35)2)17-29(38)37-20-31(3,4)30-28(37)13-24(12-23-6-8-25(32)9-7-23)27(34-30)19-42-43(5,39)40/h6-9,13,21-22,26,33H,10-12,14-20H2,1-5H3/t21-,22-,26-/m1/s1 |
InChIキー |
WHDGASWHFLZIRX-XLGIIRLISA-N |
異性体SMILES |
C[C@@H]1CN([C@H](CN1)CN2CCOC[C@H]2C)CC(=O)N3CC(C4=C3C=C(C(=N4)COS(=O)(=O)C)CC5=CC=C(C=C5)F)(C)C |
正規SMILES |
CC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C(=N4)COS(=O)(=O)C)CC5=CC=C(C=C5)F)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Benzyl-8-bromo-7-fluoro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B13340597.png)
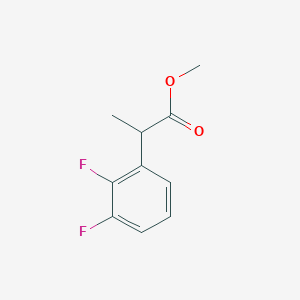
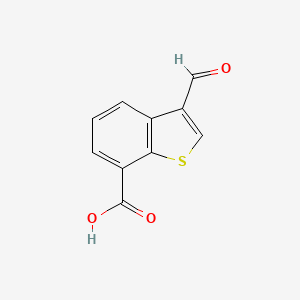
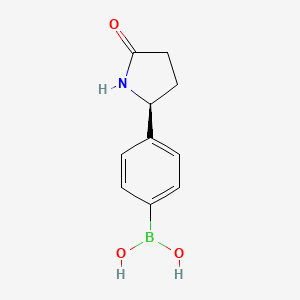
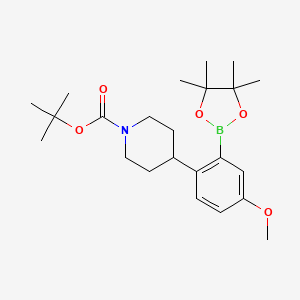
![tert-Butyl (1S,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B13340625.png)
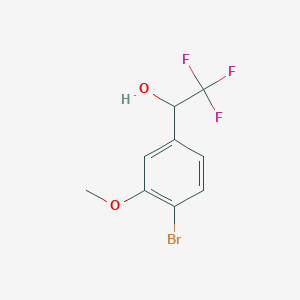
![(1-(Bicyclo[1.1.1]pentan-1-yl)-3-methyl-1H-pyrazol-5-yl)methanol](/img/structure/B13340646.png)

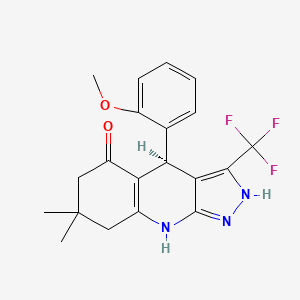
![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13340656.png)
